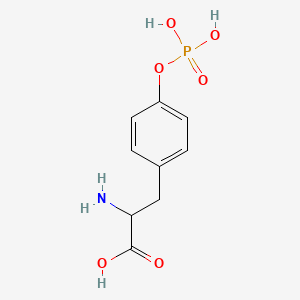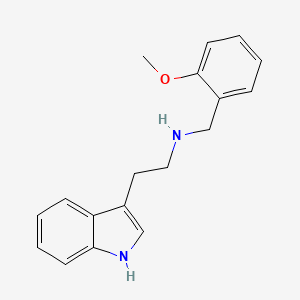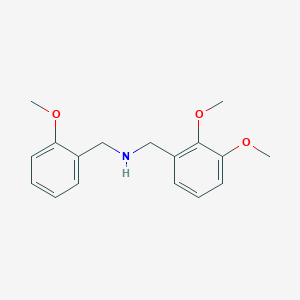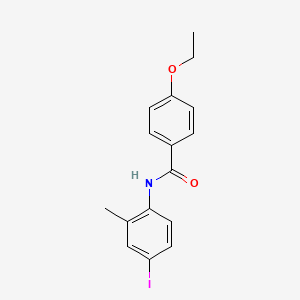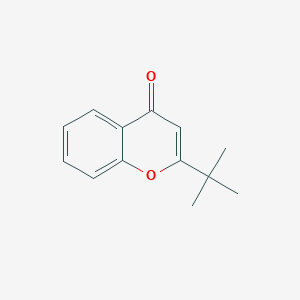
2-Tert-butyl-chromen-4-one
Vue d'ensemble
Description
2-Tert-butyl-chromen-4-one is a heterocyclic compound belonging to the chromen-4-one family. It is characterized by the presence of a tert-butyl group at the second position of the chromen-4-one skeleton. This compound is known for its diverse biological activities and serves as a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 2-tert-butyl-chromen-4-one involves the use of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) as catalysts. The reaction proceeds via oxidative C–C bond formation from chroman-4-ones. The reaction conditions typically involve using TBHP (5–6 M in decane) and a catalytic amount of TBAI at room temperature .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tert-butyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using TBHP, leading to the formation of iodochroman-4-one intermediates.
Substitution: The tert-butyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: TBHP and TBAI are commonly used for oxidative reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: The major product of oxidation is 4H-chromen-4-one.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Tert-butyl-chromen-4-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-tert-butyl-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, chroman-4-one analogs have been shown to inhibit enzymes such as oxidoreductase, kinase, lipoxygenase, and cyclooxygenase . These interactions contribute to the compound’s biological activities, including anti-inflammatory and anticancer effects .
Comparaison Avec Des Composés Similaires
Chroman-4-one: Lacks the tert-butyl group but shares the core structure.
Chromone: Differs by having a double bond between C-2 and C-3.
Flavanone: Similar structure but with a different substitution pattern.
Uniqueness: 2-Tert-butyl-chromen-4-one is unique due to the presence of the tert-butyl group, which enhances its stability and biological activity compared to other chromen-4-one derivatives .
Propriétés
IUPAC Name |
2-tert-butylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-13(2,3)12-8-10(14)9-6-4-5-7-11(9)15-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXZUUWQDATSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517075 | |
| Record name | 2-tert-Butyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42327-15-1 | |
| Record name | 2-tert-Butyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



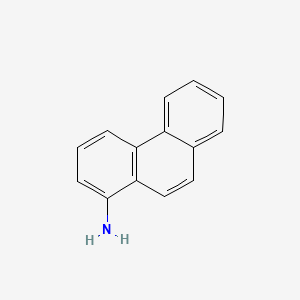
![4-[(Carbamoylimino)amino]benzoic acid](/img/structure/B3052472.png)
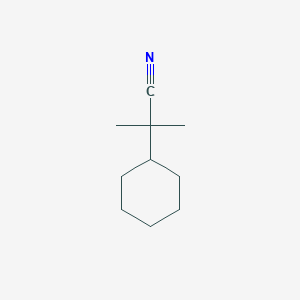
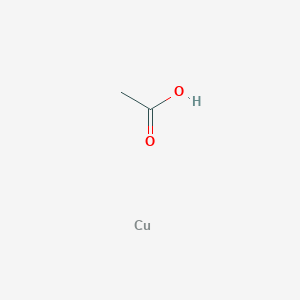
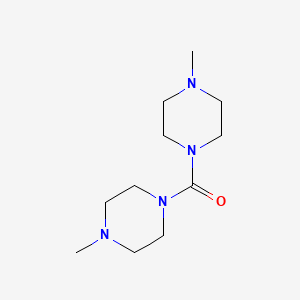
![3-[(2-Morpholin-4-ylethyl)amino]propanenitrile](/img/structure/B3052479.png)
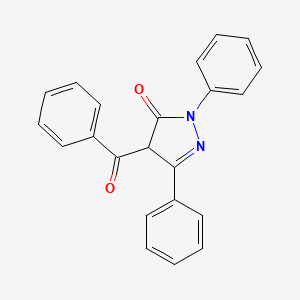
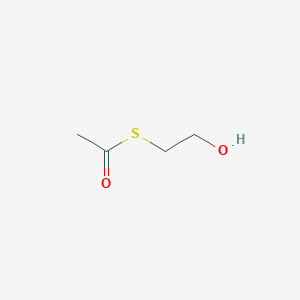
![[EMPyrr]I](/img/structure/B3052483.png)
